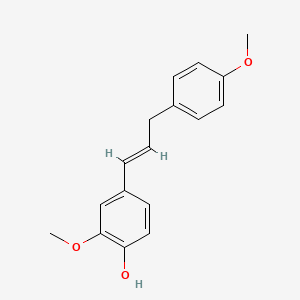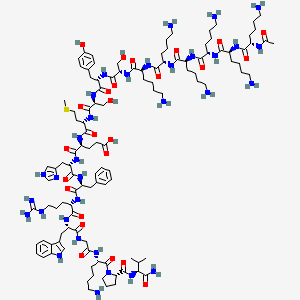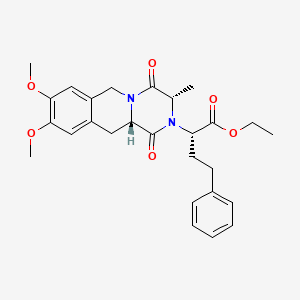
m-PEG4-Succinimidylcarbonat
Übersicht
Beschreibung
m-PEG4-succinimidyl carbonate is a polyethylene glycol derivative that contains a succinimidyl carbonate group. This compound is widely used in bioconjugation and PEGylation processes due to its ability to react with primary amine groups, forming stable urethane bonds. The succinimidyl carbonate group is a good leaving group, making it highly reactive and suitable for various applications in chemistry, biology, and medicine .
Wissenschaftliche Forschungsanwendungen
m-PEG4-succinimidyl carbonate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PEGylated compounds for various chemical applications.
Biology: Employed in the modification of proteins and enzymes to enhance their stability and activity.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents to improve their pharmacokinetics and reduce immunogenicity.
Industry: Applied in the production of bioconjugates and other industrial products requiring PEGylation
Wirkmechanismus
Target of Action
m-PEG4-succinimidyl carbonate is primarily used as a linker for bio-conjugation . Its primary targets are amine nucleophiles , which are common in biological molecules such as proteins and peptides.
Mode of Action
The compound contains a succinimidyl carbonate group , which is a good leaving group . This group reacts with amine nucleophiles, forming a covalent bond and releasing a molecule of carbon dioxide . The remaining PEG chain is then linked to the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by m-PEG4-succinimidyl carbonate depend on the specific target molecule. The primary effect is the addition of aPEG chain to the target, which can alter its properties such as solubility, stability, and immunogenicity .
Pharmacokinetics
Pegylation (the process of attaching peg chains to molecules) is known to improve thebioavailability of drugs by increasing their solubility and stability, reducing their immunogenicity, and slowing their clearance from the body .
Result of Action
The primary result of m-PEG4-succinimidyl carbonate’s action is the PEGylation of the target molecule . This can have various effects depending on the specific target, but generally results in improved drug properties as mentioned above .
Action Environment
The action of m-PEG4-succinimidyl carbonate can be influenced by various environmental factors. For example, the reaction with amine nucleophiles is likely to be affected by factors such as pH and temperature . Additionally, the stability of the compound may be affected by storage conditions .
Biochemische Analyse
Biochemical Properties
m-PEG4-succinimidyl carbonate is a PEG linker containing a succinimidyl carbonate group . The succinimidyl carbonate group is a good leaving group and commonly reacts with amine nucleophiles . This property allows m-PEG4-succinimidyl carbonate to interact with various biomolecules, such as proteins and enzymes, that contain amine groups .
Cellular Effects
The cellular effects of m-PEG4-succinimidyl carbonate are primarily related to its role as a linker in bioconjugation . By linking drugs or other active molecules to specific targeting molecules, m-PEG4-succinimidyl carbonate can influence cell function by directing the active molecules to specific cellular targets
Molecular Mechanism
The molecular mechanism of action of m-PEG4-succinimidyl carbonate is based on its ability to form stable, covalent bonds with amine-containing molecules . This is due to the presence of the succinimidyl carbonate group, which reacts readily with amines to form amide bonds . This allows m-PEG4-succinimidyl carbonate to link various biomolecules together, enabling the creation of complex structures such as antibody-drug conjugates .
Temporal Effects in Laboratory Settings
The temporal effects of m-PEG4-succinimidyl carbonate in laboratory settings are largely dependent on the specific conditions of the experiment. As a stable, non-cleavable linker, m-PEG4-succinimidyl carbonate is expected to maintain its structure over time under typical experimental conditions . The long-term effects of m-PEG4-succinimidyl carbonate on cellular function in in vitro or in vivo studies have not been extensively reported.
Metabolic Pathways
The metabolic pathways involving m-PEG4-succinimidyl carbonate are not well-documented. As a synthetic molecule, m-PEG4-succinimidyl carbonate is not expected to participate directly in natural metabolic pathways. It may influence these pathways indirectly through its role in delivering active molecules to specific cellular targets .
Transport and Distribution
The transport and distribution of m-PEG4-succinimidyl carbonate within cells and tissues are likely to be influenced by the molecules it is conjugated to. The PEG chain in m-PEG4-succinimidyl carbonate may enhance the solubility and stability of the conjugated molecules, potentially influencing their distribution within cells and tissues .
Subcellular Localization
The subcellular localization of m-PEG4-succinimidyl carbonate is expected to depend on the specific molecules it is conjugated to. By linking active molecules to specific targeting molecules, m-PEG4-succinimidyl carbonate can direct these molecules to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG4-succinimidyl carbonate typically involves the activation of the hydroxyl terminal of polyethylene glycol with succinimidyl carbonate. This reaction is usually carried out in an organic solvent such as dimethyl sulfoxide or aqueous phosphate buffer. The reaction conditions often include a controlled temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of m-PEG4-succinimidyl carbonate involves large-scale reactions with stringent control over reaction parameters. The process includes the purification of the final product using techniques such as reversed-phase chromatography to achieve high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG4-succinimidyl carbonate primarily undergoes nucleophilic substitution reactions with amine nucleophiles. The succinimidyl carbonate group acts as a leaving group, facilitating the formation of stable urethane bonds .
Common Reagents and Conditions
Common reagents used in reactions with m-PEG4-succinimidyl carbonate include primary amines and various buffers to maintain the desired pH. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed
The major products formed from reactions involving m-PEG4-succinimidyl carbonate are PEGylated compounds, where the polyethylene glycol chain is covalently attached to the target molecule via a urethane bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methoxy polyethylene glycol succinimidyl propionate
- Methoxy polyethylene glycol succinimidyl ester
- Methoxy polyethylene glycol succinimidyl succinate
Uniqueness
m-PEG4-succinimidyl carbonate is unique due to its high reactivity and stability. The urethane bonds formed are more stable than ester bonds, making it a preferred choice for applications requiring long-term stability and reduced immunogenicity .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO9/c1-19-4-5-20-6-7-21-8-9-22-10-11-23-14(18)24-15-12(16)2-3-13(15)17/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHQKIQOBVMTDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)








